7-(2-Fluorophenyl)-7-oxoheptanoic acid
Description
7-(2-Fluorophenyl)-7-oxoheptanoic acid is a fluorinated aromatic ketone-carboxylic acid derivative with the molecular formula C₁₃H₁₅FO₃ (molecular weight: 238.25 g/mol). Structurally, it features a heptanoic acid backbone with a 2-fluorophenyl ketone group at the seventh carbon. The fluorine substituent at the ortho-position of the phenyl ring may influence electronic properties, solubility, and target binding compared to non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
7-(2-fluorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-7-5-4-6-10(11)12(15)8-2-1-3-9-13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWWPSJUUVJZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645343 | |
| Record name | 7-(2-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-55-7 | |
| Record name | 2-Fluoro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Fluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluorophenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzene and heptanoic acid.
Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of 2-fluorobenzene with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 7-(2-fluorophenyl)heptanoic acid.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: this compound can be converted to 7-(2-Fluorophenyl)heptanoic acid.
Reduction: The reduction of the ketone group yields 7-(2-Fluorophenyl)-7-hydroxyheptanoic acid.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Fluorophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The ortho-fluorine in this compound may induce steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-fluoro or 4-methoxy). This could alter binding to enzymatic targets like HDACs or BRAF .
- Electron Effects : Fluorine (electron-withdrawing) versus methoxy (electron-donating) groups modulate the ketone’s electrophilicity and carboxylic acid’s acidity, impacting solubility and reactivity .
- Bulkiness: Ethoxy or tert-butyl groups (e.g., 7-(4-t-butylphenyl)-7-oxoheptanoic acid, MW 276.37 ) may hinder molecular interactions in biological systems compared to smaller substituents.
Anti-Inflammatory Activity
- Analog Studies: Compounds like 7-(2-heptylamino-5-oxocyclopentenyl)-7-oxoheptanoic acid (, Compound 17) demonstrated significant anti-inflammatory effects in murine models, reducing edema by 40–60% at 50 mg/kg doses . While this compound lacks direct data, its fluorinated aromatic system may enhance metabolic stability compared to alkylamino-substituted analogs.
HDAC and Kinase Inhibition
- HDAC Degraders: Derivatives such as 7-((3-methoxy-4-((4-(1-methylindol-3-yl)pyrimidin-2-yl)amino)phenyl)amino)-7-oxoheptanoic acid (, Compound 8D) were synthesized as HDAC inhibitors, achieving 21% yield with confirmed bioactivity .
- BRAF/HDAC Dual Inhibitors: Fluorophenyl-containing compounds (e.g., f–14j) showed dual inhibitory activity against BRAF V600E and HDACs, with IC₅₀ values in nanomolar ranges . Substituent position (2- vs. 4-fluoro) likely affects kinase binding pocket interactions.
Metabolic and Analytical Considerations
- Metabolite Identification: 7-Oxoheptanoic acid derivatives were detected in cystic fibrosis (CF) patients, though their role remains unclear . Fluorinated variants may resist β-oxidation, prolonging half-life.
- Synthetic Challenges: Yields for 7-aryl-7-oxoheptanoic acids vary widely (e.g., 21% for 8D vs. 69.4% for a renal fibrosis-targeting analog ), influenced by substituent steric and electronic effects.
Biological Activity
7-(2-Fluorophenyl)-7-oxoheptanoic acid is a compound characterized by a heptanoic acid backbone with a fluorinated phenyl group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Formula : C₁₃H₁₃F O₃
- Molecular Weight : Approximately 240.24 g/mol
- Structure : The compound features a heptanoic acid chain with a ketone group at the seventh carbon and a fluorinated phenyl group at the second carbon.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate access and subsequent catalytic activity. This mechanism is particularly relevant in metabolic pathways associated with obesity and diabetes.
- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways that influence cellular responses, such as apoptosis and cell cycle regulation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Anticancer Properties : Preliminary studies suggest that this compound could have anticancer effects, particularly against breast cancer cell lines. Similar compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells .
- Anti-inflammatory Effects : It has potential applications as an anti-inflammatory agent due to its ability to inhibit specific inflammatory pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other halogenated analogs, highlighting the influence of structural modifications on biological properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Fluorine instead of chlorine | Less polar than chlorinated variants |
| 7-(4-Chlorophenyl)-7-oxoheptanoic acid | Chlorine at para position | Potentially different biological activity |
| 7-(3-Chlorophenyl)-7-oxoheptanoic acid | Chlorine at meta position | May exhibit distinct pharmacological properties |
Study on Anticancer Activity
A study conducted on various breast cancer cell lines (MCF-7, MDA-MB-231) evaluated the cytotoxic effects of this compound. The findings indicated:
- IC50 Values : The IC50 for MDA-MB-468 cells was significantly lower than for normal cells, demonstrating selective toxicity towards cancerous cells.
- Mechanism of Action : The treatment led to G2/M-phase arrest and apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
